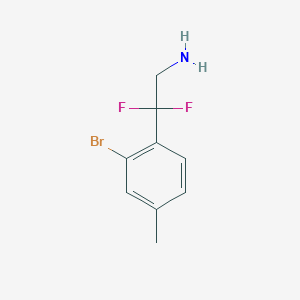
2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine is an organic compound that belongs to the class of halogenated aromatic amines This compound is characterized by the presence of bromine, methyl, and difluoro groups attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine typically involves the bromination of 4-methylphenol followed by further functionalization. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity and yield . The resulting 2-bromo-4-methylphenol can then be subjected to further reactions to introduce the difluoroethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Free Radical Reactions: The benzylic position is susceptible to free radical bromination.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for free radical bromination at the benzylic position.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoroethanamine moiety can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine.
2-Bromo-4’-methylpropiophenone: Another halogenated aromatic compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10BrF2N |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10BrF2N/c1-6-2-3-7(8(10)4-6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
NOVULHYDQZXQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















